molecular formula C12H28O2Si B098211 Diisobutyldiethoxysilane CAS No. 18297-14-8

Diisobutyldiethoxysilane

Cat. No.: B098211
CAS No.: 18297-14-8
M. Wt: 232.43 g/mol
InChI Key: WOZOEHNJNZTJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Diisobutyldiethoxysilane can be synthesized by reacting diisobutyl silicon chloride with ethanol. The reaction involves adding diisobutyl silicon chloride to ethanol and heating the mixture to generate this compound . This method is commonly used in both laboratory and industrial settings due to its simplicity and efficiency.

Chemical Reactions Analysis

Diisobutyldiethoxysilane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diisobutyldiethoxysilane has numerous applications in scientific research, including:

Mechanism of Action

The mechanism by which diisobutyldiethoxysilane exerts its effects involves the conversion of its alkoxy and alkyl groups into different functional groups through chemical reactions. These transformations enable the compound to act as a versatile reagent in organic synthesis, facilitating the introduction and removal of protecting groups . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Diisobutyldiethoxysilane can be compared with other similar organosilicon compounds, such as:

The uniqueness of this compound lies in its specific combination of isobutyl and ethoxy groups, which provide distinct reactivity and versatility in various chemical processes.

Properties

IUPAC Name

diethoxy-bis(2-methylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O2Si/c1-7-13-15(14-8-2,9-11(3)4)10-12(5)6/h11-12H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZOEHNJNZTJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC(C)C)(CC(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisobutyldiethoxysilane
Reactant of Route 2
Reactant of Route 2
Diisobutyldiethoxysilane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diisobutyldiethoxysilane
Reactant of Route 4
Diisobutyldiethoxysilane
Reactant of Route 5
Diisobutyldiethoxysilane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Diisobutyldiethoxysilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.